molecular formula C13H15NO2 B12682740 Norpropranolol, (+)- CAS No. 88547-39-1

Norpropranolol, (+)-

Cat. No.: B12682740
CAS No.: 88547-39-1
M. Wt: 217.26 g/mol
InChI Key: ZFMCITCRZXLMDJ-LLVKDONJSA-N
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Description

Norpropranolol, (+)- is a chiral compound and an enantiomer of propranolol, a well-known non-selective beta-adrenergic receptor antagonist. Propranolol is widely used in the treatment of various cardiovascular conditions, including hypertension, angina, and arrhythmias. Norpropranolol, (+)-, being a derivative of propranolol, shares some pharmacological properties but also exhibits unique characteristics due to its specific stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Norpropranolol, (+)- typically involves the following steps:

Industrial Production Methods: Industrial production of Norpropranolol, (+)- follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves:

Chemical Reactions Analysis

Types of Reactions: Norpropranolol, (+)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Formation of corresponding ketones or aldehydes.

    Reduction Products: Amines.

    Substitution Products: Ether derivatives.

Scientific Research Applications

Norpropranolol, (+)- has diverse applications in scientific research:

Mechanism of Action

Norpropranolol, (+)- exerts its effects primarily through competitive antagonism of beta-adrenergic receptors, particularly beta-1 and beta-2 receptors. This antagonism leads to:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison:

Properties

CAS No.

88547-39-1

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

(2R)-1-amino-3-naphthalen-1-yloxypropan-2-ol

InChI

InChI=1S/C13H15NO2/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,15H,8-9,14H2/t11-/m1/s1

InChI Key

ZFMCITCRZXLMDJ-LLVKDONJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2OC[C@@H](CN)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CN)O

Origin of Product

United States

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